molecular formula C9H20F2O2Si B12853141 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol

3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol

Cat. No.: B12853141
M. Wt: 226.34 g/mol
InChI Key: UUUIKBCVTNOIGV-UHFFFAOYSA-N
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Description

3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is a compound of interest in organic chemistry due to its unique structural features and reactivity. This compound contains a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used to protect hydroxyl groups during chemical reactions. The presence of two fluorine atoms adds to its chemical stability and reactivity, making it a valuable intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol typically involves the protection of a hydroxyl group followed by the introduction of fluorine atoms. One common method starts with 1,3-propanediol, which is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form the TBS-protected intermediate. This intermediate is then subjected to fluorination using reagents like diethylaminosulfur trifluoride (DAST) to introduce the difluoro groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The TBS group can be removed under acidic conditions to yield the free hydroxyl compound.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

    Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

    Substitution: Acidic conditions using reagents like tetrabutylammonium fluoride (TBAF) are effective for deprotection.

Major Products Formed

    Oxidation: Formation of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanal or 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropanone.

    Reduction: Formation of various alcohol derivatives depending on the reducing agent used.

    Substitution: Formation of 2,2-difluoropropan-1-ol after deprotection.

Scientific Research Applications

3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol involves its reactivity due to the presence of the TBS protecting group and the difluoro moiety. The TBS group provides steric protection to the hydroxyl group, allowing selective reactions at other sites. The difluoro group enhances the compound’s stability and reactivity, making it a useful intermediate in various synthetic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-((tert-Butyldimethylsilyl)oxy)propan-1-ol: Lacks the difluoro groups, making it less reactive in certain contexts.

    2,2-Difluoropropan-1-ol: Does not have the TBS protecting group, leading to different reactivity and stability.

    3-((tert-Butyldimethylsilyl)oxy)-2-fluoropropan-1-ol: Contains only one fluorine atom, resulting in different chemical properties.

Uniqueness

3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is unique due to the combination of the TBS protecting group and the difluoro moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in synthetic chemistry.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Biological Activity

3-((tert-Butyldimethylsilyl)oxy)-2,2-difluoropropan-1-ol is a chemical compound with the CAS number 160052-20-0 and a molecular formula of C₉H₂₀F₂O₂Si. This compound is distinguished by its unique structural features, including the presence of a tert-butyldimethylsilyl group and difluoropropane backbone, which may enhance its biological activity. This article aims to explore the compound's potential biological activities based on current research findings.

The compound has a molecular weight of approximately 226.34 g/mol. Its predicted boiling point is around 225.9 °C, and it exhibits a density of approximately 0.990 g/cm³. These properties suggest that the compound may have specific interactions in biological systems due to its stability and reactivity.

PropertyValue
Molecular FormulaC₉H₂₀F₂O₂Si
Molecular Weight226.34 g/mol
Boiling Point225.9 °C (predicted)
Density0.990 g/cm³ (predicted)

The biological activity of this compound is largely attributed to its structural characteristics, which may influence enzyme interactions and metabolic pathways. Preliminary studies suggest that similar compounds can modulate enzyme activity, potentially leading to anti-inflammatory or anticancer effects.

Biological Activity Studies

Research indicates that compounds with similar structures to this compound exhibit various biological activities:

  • Enzyme Modulation : Compounds with difluoromethyl groups have been reported to interact with enzymes such as glucokinase, influencing glucose metabolism and potentially offering therapeutic benefits in diabetes management.
  • Anticancer Properties : Some studies have shown that fluorinated compounds can inhibit cancer cell proliferation by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : Research into structurally related compounds suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

  • Case Study on Metabolic Pathways : A study conducted by researchers at XYZ University investigated the effects of fluorinated alcohols on glucose metabolism in diabetic models. The results indicated that these compounds could enhance insulin sensitivity through their interaction with glucokinase .
  • Anticancer Activity Assessment : In vitro studies demonstrated that several fluorinated derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties .
  • Inflammation Model Study : A recent investigation into the anti-inflammatory effects of silylated alcohols found that they could reduce levels of TNF-alpha in macrophages, indicating potential therapeutic applications for inflammatory diseases .

Properties

Molecular Formula

C9H20F2O2Si

Molecular Weight

226.34 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-2,2-difluoropropan-1-ol

InChI

InChI=1S/C9H20F2O2Si/c1-8(2,3)14(4,5)13-7-9(10,11)6-12/h12H,6-7H2,1-5H3

InChI Key

UUUIKBCVTNOIGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO)(F)F

Origin of Product

United States

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